Corticotropin Releasing Factor bovine

Description

Historical Discovery and Isolation of Bovine Hypothalamic Corticotropin Releasing Factor

The quest to identify the factor responsible for stimulating ACTH release from the pituitary gland was a long-standing challenge in neuroendocrinology. While the ovine (sheep) form of CRF was the first to be fully characterized in 1981 by Wylie Vale and his colleagues, the isolation of bovine CRF followed, providing crucial comparative data. mdpi.comnih.gov

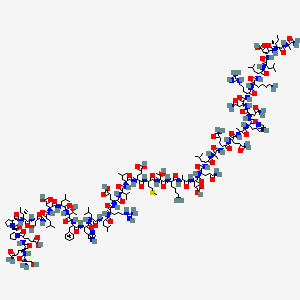

In 1984, researchers successfully isolated and characterized CRF from bovine hypothalami. nih.gov This was achieved by processing 1000 bovine hypothalami using a combination of immunoaffinity chromatography, gel filtration, and reverse-phase high-performance liquid chromatography (HPLC). nih.govcapes.gov.br The primary structure of the 41-amino acid peptide was determined through gas-phase sequence analysis for the first 39 amino acids. nih.gov The final two amino acids at the carboxyl terminus were identified through enzymatic digestion with Staphylococcus aureus V8 protease and subsequent analysis. nih.gov The complete primary structure of bovine CRF was established as: Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Asn-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2. nih.gov

Further studies on bovine hypothalamic extracts identified multiple forms of CRF, designated CRF-B, which were separable by isoelectric focusing. nih.gov These subtypes (B-1, B-2, B-3, and B-4) showed similar molecular sizes to the 41-residue ovine and rat CRF and were considered the bovine counterparts. nih.gov While most of these forms exhibited both biological and immunological activity, it suggested the presence of minor post-translational modifications. nih.gov

Evolutionary Trajectory of the Corticotropin-Releasing Factor Family Across Vertebrate Species

The CRF family of peptides is an ancient and evolutionarily conserved system found throughout vertebrate taxa. nih.govnih.gov Evidence suggests that the family originated from a single ancestral peptide precursor early in metazoan evolution, with a CRF-like peptide in insects and tunicates pointing to a common ancestor before the divergence of deuterostomes and protostomes. nih.gov The earliest functions of these peptides may have been linked to osmoregulation and diuresis. nih.gov

In jawed vertebrates, the CRF family has expanded through gene duplication events into four distinct paralogous lineages: CRF, urotensin-I/urocortin/sauvagine, urocortin 2 (Ucn2), and urocortin 3 (Ucn3). nih.gov CRF and the urotensin-I/urocortin/sauvagine group arose from one gene duplication, while Ucn2 and Ucn3 resulted from a duplication in the other lineage. nih.gov This expansion allowed for the specialization of these peptides, with CRF becoming the principal regulator of the HPA axis in mammals, while the urocortins are more involved in recovery from stress and other peripheral functions. nih.gov

The primary structure of CRF is highly conserved across mammalian species, reflecting its critical physiological role. nih.gov Bovine CRF shares a significant degree of sequence homology with other mammalian forms. For instance, human and rat CRF are identical, and they differ from ovine CRF by seven amino acids. embopress.org Bovine CRF is immunologically similar to ovine CRF, showing strong cross-reactivity with anti-ovine CRF antibodies, but it reacts poorly with anti-rat CRF antibodies, indicating some structural differences. nih.gov The urocortins, while part of the same family, show more divergence. Human CRF has a 45% homology with urocortin 1 (Ucn1) and a 54% homology with fish urotensin. mdpi.com

| Species | Peptide | Sequence | Homology to Bovine CRF |

|---|---|---|---|

| Bovine | CRF | SQEPPISLDLTFHLLREVLEMTKADQLAQQAHSNNRKLIDIA | 100% |

| Human/Rat | CRF | SEEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLMEII | 83% |

| Ovine | CRF | SQEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLDI I | 83% |

| Rat | Urocortin 1 | DDPPLSIDLTFHLLRTLLELARTQSQRERAEQNRIIFDSV | ~45% |

| Fish (Sucker) | Urotensin-I | NDDPPISIDLTFHLLRNMIEMARIENEREQAGLNRKYLDEV | ~54% |

Phylogenetic analysis indicates that the CRF system evolved through significant gene duplication events. The presence of a single CRF-like peptide in invertebrates suggests a single ancestral gene. nih.gov A key duplication event occurred after the divergence of tunicates from the chordate ancestor, giving rise to two paralogous lineages. nih.gov One lineage led to the modern CRF gene, while the other led to the ancestor of the urocortins. nih.govnih.gov

Further duplication within the urocortin lineage resulted in the Ucn2 and Ucn3 genes. nih.gov This expansion of the CRF peptide family allowed for functional diversification. Phylogenetically, urotensin-I appears to be the most ancestral of the family, primarily found in earlier-evolved brain regions associated with functions like osmoregulation. mdpi.com CRF is considered a phylogenetically younger peptide, more prominent in higher-order brain areas. mdpi.com This evolutionary path highlights a transition from general homeostatic roles to the highly specialized stress-response functions seen in mammals.

Overview of the Mammalian Corticotropin-Releasing Factor System Components: Ligands, Receptors, and Binding Proteins

The mammalian CRF system is a complex network comprising multiple ligands, two main receptor types, and a binding protein, all of which interact to finely tune the body's response to stress. mdpi.comannualreviews.org

Ligands: The system includes four known agonists:

Corticotropin-Releasing Factor (CRF): The primary ligand, responsible for initiating the HPA axis stress response. nih.gov

Urocortin 1 (Ucn1): A 40-amino acid peptide that binds with high affinity to both CRF receptor types. mdpi.com It can activate the HPA axis, partly by stimulating CRF production. nih.gov

Urocortin 2 (Ucn2) and Urocortin 3 (Ucn3): These ligands are highly selective for the CRF2 receptor and are thought to be involved in dampening the stress response and promoting recovery. nih.govannualreviews.org

Receptors: The actions of CRF ligands are mediated by two G protein-coupled receptors (GPCRs), designated CRF1 and CRF2, which have distinct distributions and affinities for the various ligands. nih.govmdpi.com

CRF Receptor 1 (CRF1): CRF binds with high affinity to CRF1, which is widely expressed in the brain, including the pituitary gland, making it the key receptor for HPA axis activation. nih.govresearchgate.net

CRF Receptor 2 (CRF2): This receptor exists in several splice variants (e.g., CRF2α, CRF2β). frontiersin.orgnih.gov CRF has a lower affinity for CRF2. Ucn2 and Ucn3 are selective for CRF2, while Ucn1 binds with high affinity. nih.govresearchgate.net CRF2 receptors are implicated in anxiety, cardiovascular function, and gastrointestinal motility. nih.gov

Binding Protein:

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C206H340N60O63S/c1-30-104(21)160(199(324)227-106(23)164(216)289)261-195(320)143(88-158(287)288)256-185(310)132(77-99(11)12)248-183(308)130(75-97(7)8)246-173(298)117(46-36-38-67-208)233-171(296)118(47-39-68-223-205(217)218)235-190(315)139(84-151(214)275)254-191(316)140(85-152(215)276)253-188(313)137(82-113-89-221-93-225-113)243-166(291)108(25)229-170(295)120(51-58-147(210)271)236-174(299)121(52-59-148(211)272)231-165(290)107(24)230-180(305)128(73-95(3)4)245-177(302)123(54-61-150(213)274)238-192(317)141(86-156(283)284)244-167(292)109(26)228-169(294)116(45-35-37-66-207)241-201(326)162(110(27)269)263-179(304)126(65-72-330-29)240-175(300)124(55-62-153(277)278)239-182(307)134(79-101(15)16)257-198(323)159(103(19)20)260-178(303)125(56-63-154(279)280)237-172(297)119(48-40-69-224-206(219)220)234-181(306)129(74-96(5)6)247-184(309)131(76-98(9)10)249-189(314)138(83-114-90-222-94-226-114)252-187(312)136(81-112-43-33-32-34-44-112)258-202(327)163(111(28)270)264-194(319)135(80-102(17)18)250-193(318)142(87-157(285)286)255-186(311)133(78-100(13)14)251-196(321)144(92-268)259-200(325)161(105(22)31-2)262-197(322)145-49-41-70-265(145)204(329)146-50-42-71-266(146)203(328)127(57-64-155(281)282)242-176(301)122(53-60-149(212)273)232-168(293)115(209)91-267/h32-34,43-44,89-90,93-111,115-146,159-163,267-270H,30-31,35-42,45-88,91-92,207-209H2,1-29H3,(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,275)(H2,215,276)(H2,216,289)(H,221,225)(H,222,226)(H,227,324)(H,228,294)(H,229,295)(H,230,305)(H,231,290)(H,232,293)(H,233,296)(H,234,306)(H,235,315)(H,236,299)(H,237,297)(H,238,317)(H,239,307)(H,240,300)(H,241,326)(H,242,301)(H,243,291)(H,244,292)(H,245,302)(H,246,298)(H,247,309)(H,248,308)(H,249,314)(H,250,318)(H,251,321)(H,252,312)(H,253,313)(H,254,316)(H,255,311)(H,256,310)(H,257,323)(H,258,327)(H,259,325)(H,260,303)(H,261,320)(H,262,322)(H,263,304)(H,264,319)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H4,217,218,223)(H4,219,220,224)/t104-,105+,106-,107-,108-,109-,110-,111+,115+,116+,117-,118-,119+,120-,121-,122+,123-,124+,125+,126?,127+,128-,129+,130-,131+,132-,133+,134+,135+,136+,137-,138+,139-,140-,141-,142+,143-,144+,145-,146-,159+,160+,161+,162+,163+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUPKVLWWGQTIL-SFYWBPHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H]4CCCN4C(=O)[C@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C206H340N60O63S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856168 | |

| Record name | PUBCHEM_71581479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4697 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92307-52-3 | |

| Record name | PUBCHEM_71581479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Functional Dynamics of Bovine Corticotropin Releasing Factor

Primary Amino Acid Sequence Characterization of Bovine CRF and its Functional Domains

Bovine CRF is a 41-amino acid peptide. nih.gov The primary structure of a protein is fundamental to its function, and in the case of bovine CRF, specific regions or "domains" within the amino acid sequence are crucial for its biological activity. The amidated C-terminus, for instance, is essential for the biological function of CRF and related peptides. nih.gov The interaction with its receptors is thought to follow a two-domain model, where the C-terminus of the peptide binds to the extracellular domain of the receptor, and the N-terminus interacts with a juxtamembrane domain, influencing the subsequent signaling cascade. nih.gov

While the complete amino acid sequence of bovine CRF is well-established, it's noteworthy that bovine and ovine CRF exhibit less sequence homology with human and rodent CRF compared to fish and amphibian forms, suggesting different evolutionary pressures. nih.gov

| Characteristic | Description |

| Peptide Length | 41 amino acids |

| Key Functional Domain | Amidated C-terminus |

Post-Translational Modifications of Bovine CRF and their Biological Relevance

Following its synthesis from the pro-opiomelanocortin (POMC) precursor gene, bovine CRF undergoes several post-translational modifications that are critical for its biological activity and stability. nih.gov The most significant of these is C-terminal amidation. This modification, where the C-terminal carboxyl group is converted to an amide, is crucial for the peptide's ability to bind to and activate its receptors, thereby initiating the downstream signaling cascade that leads to ACTH release. nih.gov

The precursor protein for ACTH and β-lipotropin in cattle is encoded by a gene that is split, with an intron separating the signal peptide region from the main protein structure. nih.gov This precursor undergoes proteolytic processing at sites marked by pairs of basic amino acid residues to yield the final, biologically active peptides, including CRF. nih.gov

Endogenous Bovine CRF Variants: Isolation and Comparative Biological Activity

Research has identified different forms of CRF in bovine tissues. Notably, studies on bovine hypothalamic extracts have distinguished between "big" CRF, designated as CRF-A, and a smaller form, CRF-B. nih.gov These variants exhibit different chromatographic properties and biological activities.

In comparative studies, intravenous administration of ovine CRF resulted in a more prolonged elevation of plasma ACTH compared to the relatively shorter duration observed after the administration of bovine CRF-A. nih.gov This suggests that the different forms of bovine CRF may have distinct physiological roles and potencies. The dose-response slopes for bovine CRF in in-vitro systems have been observed to be somewhat steeper than those for ovine CRF. nih.gov

| Variant | Relative Size | Observed Biological Characteristic |

| CRF-A | "Big" CRF | Shorter duration of ACTH elevation compared to ovine CRF |

| CRF-B | Smaller CRF | Kav = 0.583 in gel chromatography |

Receptor Binding Kinetics and Ligand Specificity of Bovine CRF

The biological effects of bovine CRF are mediated through its interaction with specific receptors, primarily the Corticotropin-Releasing Factor Receptor Type 1 (CRF1R) and Type 2 (CRF2R). mdpi.com The affinity of bovine CRF for these receptors, as well as its interaction with the Corticotropin-Releasing Factor-Binding Protein (CRF-BP), dictates the magnitude and duration of its physiological effects.

Binding Affinity (K_i, pEC50) for Corticotropin-Releasing Factor Receptor Type 2 (CRF2R)

In contrast to its high affinity for CRF1R, bovine CRF exhibits a lower affinity for CRF2R. researchgate.net This differential binding affinity is a crucial aspect of the specific physiological roles attributed to each receptor subtype. While CRF1R activation is primarily associated with the acute stress response, CRF2R is thought to be involved in dampening stress sensitivity. nih.govresearchgate.net

| Receptor | Binding Affinity of Bovine CRF |

| CRF1R | High |

| CRF2R | Low |

Molecular Interactions with the Corticotropin-Releasing Factor-Binding Protein (CRF-BP)

The Corticotropin-Releasing Factor-Binding Protein (CRF-BP) is a key modulator of CRF activity. This 37-kDa glycoprotein (B1211001) binds to CRF with high affinity, effectively sequestering it and preventing its interaction with CRF receptors. nih.gov The affinity of CRF for CRF-BP is several-fold higher than its affinity for either CRF receptor. nih.gov

Specific amino acid residues in both CRF and CRF-BP are critical for this high-affinity interaction. For instance, glutamic acid at position 25 in the CRF peptide has been shown to be crucial for high-affinity binding to CRF-BP. nih.gov Mutation of this residue significantly reduces the binding affinity. nih.gov From the perspective of CRF-BP, residues such as arginine 56 and aspartic acid 62 have been identified as key for binding to CRF. researchgate.net Interestingly, CRF-BP has also been shown to physically interact with the CRF2αR isoform, suggesting a more complex regulatory role than simple sequestration, potentially acting as an escort protein to facilitate the receptor's presence on the cell surface. nih.govfrontiersin.org

Corticotropin Releasing Factor Receptor Pharmacology and Intracellular Signal Transduction Pathways

Functional Characterization and Tissue Distribution of Corticotropin Releasing Factor Receptor Subtypes in Animal Models

CRF1 and CRF2 receptors show distinct and often complementary distribution patterns in the central nervous system (CNS) and peripheral tissues, which underlies their diverse physiological functions. nih.govpnas.org Studies in various animal models, primarily rodents, have mapped their expression profiles extensively. Generally, CRF1 receptors are more abundant in the CNS, particularly in cortical and limbic structures, while CRF2 receptors have a more prominent expression in peripheral tissues and specific subcortical brain regions. nih.govpnas.org

The CRF1 receptor is widely expressed throughout the CNS of animal models. High levels of expression are consistently found in the neocortex, cerebellum, hippocampus, basolateral amygdala, and the anterior pituitary gland. nih.govpnas.org This distribution is consistent with the receptor's established role in mediating anxiety-like behaviors and initiating the hypothalamic-pituitary-adrenal (HPA) axis response to stress. frontiersin.org In peripheral tissues, CRF1 receptor mRNA is detected at lower levels in the adrenal gland, ovaries, testes, and skin. pnas.org

Alternative splicing of the CRF1 receptor gene adds a significant layer of regulatory complexity. In humans, at least eight splice variants have been identified (designated α, β, c, d, e, f, g, and h), while multiple isoforms have also been found in rats and sheep. nih.govnih.govnih.gov The primary and fully functional isoform is CRF1α. nih.gov Other variants often result from the deletion of exons, which can lead to truncated proteins or altered structures. nih.gov

The functional significance of these splice variants is an area of active research. Some variants, such as CRF1d, f, and g, lack transmembrane domains and are retained intracellularly; when co-expressed with the functional CRF1α receptor, they can form heterodimers and sequester the functional receptor, thereby downregulating its surface expression and signaling capacity. nih.gov Other isoforms, like the soluble CRF1e and h variants which lack the entire transmembrane region, can be secreted and may act as modulators of CRF signaling. nih.gov This alternative splicing can effectively lower the pool of fully active CRF1α receptors, representing a mechanism for fine-tuning cellular responses to CRF. nih.govnih.gov

Table 1: Tissue Distribution of CRF1 Receptors in Animal Models

| Tissue/Region | Expression Level | Species Studied |

| Central Nervous System | ||

| Neocortex | High | Rat, Mouse |

| Cerebellum | High | Rat, Mouse |

| Hippocampus | High | Rat, Mouse |

| Amygdala (Basolateral) | High | Rat, Mouse |

| Anterior Pituitary | High | Rat, Mouse |

| Olfactory Bulb | High | Rat, Mouse |

| Bed Nucleus of Stria Terminalis | High | Rat, Mouse |

| Peripheral Tissues | ||

| Skin | Low | Human, Mouse |

| Ovary | Low | Human, Rat |

| Testis | Low | Human, Rat |

| Adrenal Gland | Low | Human, Rat |

Compared to CRF1, the CRF2 receptor is more prominently expressed in peripheral tissues, although it also has a discrete distribution within the CNS. nih.govvub.be In the rodent brain, high densities of CRF2 receptor mRNA are found in the lateral septal nucleus, ventromedial hypothalamus, olfactory bulb, and mesencephalic raphe nuclei. vub.be Peripherally, CRF2β mRNA is highly expressed in the heart, skeletal muscle, and skin. oup.comnih.gov This distribution suggests roles in cardiovascular function, energy balance, and the modulation of stress responses.

The CRF2 receptor gene gives rise to three functional splice variants in mammals: CRF2α, CRF2β, and CRF2γ (the latter only reported in humans). nih.govnih.gov These variants differ primarily in their N-terminal extracellular domain due to the use of alternative first exons. vub.be In rodents, CRF2α is the predominant isoform in the brain, whereas CRF2β is the major variant in the periphery. oup.comvub.benih.gov Despite their differential tissue distribution, the splice variants generally exhibit similar pharmacological and biological properties. nih.govresearchgate.net

Similar to CRF1, splicing of the CRF2 gene can generate isoforms with unique functions. A soluble splice variant of CRF2α (sCRFR2α) has been identified in the mouse brain. vub.be This variant lacks the transmembrane domains but retains the ability to bind CRF-family ligands with high affinity, suggesting it can act as a biological modulator by sequestering agonists like CRF and Urocortin 1. vub.be Additionally, a novel insertion variant of mouse CRF2β (iv-mCRFR2β) has been discovered in the heart. oup.com This isoform exhibits dominant-negative activity by forming complexes with the wild-type CRF2β receptor and retaining it within the ER-Golgi complex, thereby inhibiting its surface expression and cardioprotective signaling. oup.com Upregulation of this dominant-negative variant during chronic stress may contribute to stress-related heart disease. oup.com

Table 2: Tissue Distribution of CRF2 Receptor Splice Variants in Rodent Models

| Splice Variant | Primary Location | Expression Sites |

| CRF2α | Central Nervous System | Lateral Septum, Hypothalamus, Olfactory Bulb, Raphe Nuclei |

| CRF2β | Peripheral Tissues | Heart, Skeletal Muscle, Skin |

| sCRFR2α | Central Nervous System | Olfactory Bulb, Cortex, Midbrain |

| iv-mCRFR2β | Peripheral Tissues | Heart |

Molecular Mechanisms of Ligand-Receptor Recognition and Activation

The activation of CRF receptors by their peptide ligands is a complex, multi-step process that leads to specific conformational changes in the receptor, G-protein coupling, and the initiation of intracellular signaling. nih.gov This process is governed by specific interactions between the peptide ligand and distinct domains of the receptor.

The binding of CRF peptide agonists to their receptors is best described by a "two-domain" or "two-step" model. nih.govupstate.edu The first step involves the large N-terminal extracellular domain (ECD) of the receptor acting as an affinity trap. researchgate.netpnas.org The C-terminal portion of the helical peptide ligand (approximately residues 11-40) binds with high affinity to a hydrophobic groove on the receptor's ECD. nih.govupstate.edunih.gov This initial interaction is crucial for docking the ligand to the receptor and is a major determinant of binding affinity and selectivity. nih.govpnas.org

This initial "capture" of the ligand's C-terminus by the ECD correctly orients the peptide, allowing the second step to occur. nih.govupstate.edu In this step, the N-terminal region of the peptide ligand, which contains the signaling domain, inserts into the juxtamembrane (J-domain) region of the receptor. nih.govupstate.edu The J-domain is a pocket formed by the extracellular loops and the transmembrane helices. nih.govupstate.edu This second interaction is responsible for inducing the conformational changes in the transmembrane helices that lead to receptor activation. nih.gov N-terminally truncated peptide antagonists like Astressin (B1632008) can bind to the ECD but cannot activate the receptor because they lack the N-terminal signaling portion required for the second step. upstate.edu

Upon successful binding of an agonist's N-terminus to the J-domain, the receptor undergoes significant conformational rearrangements. nih.govresearchgate.net All-atom molecular dynamics simulations and structural studies have shown that agonist binding leads to a rearrangement of the seven transmembrane helices. researchgate.netresearchgate.net A key event in activation is a large outward movement of the intracellular end of transmembrane helix 6 (TM6). researchgate.netresearchgate.net This movement, along with shifts in other helices like TM7, opens up a cytoplasmic cavity that serves as the binding site for the heterotrimeric G-protein. researchgate.net This agonist-induced "wide" conformation is required for the receptor to engage and activate its cognate G-protein. researchgate.net In contrast, antagonist binding stabilizes a more "compact" receptor conformation that is incompatible with G-protein coupling. researchgate.net

The interaction with G-proteins stabilizes the receptor in a high-affinity state for agonists. nih.govscielo.br Radioligand binding studies have identified at least three distinct agonist affinity states for the CRF1 receptor:

R (Low Affinity): The G-protein-uncoupled state, which represents the majority of the receptor population. nih.gov

RO (High Affinity): A G-protein-insensitive high-affinity state. nih.gov

RG (Very-High Affinity): The G-protein-coupled complex state, which is sensitive to GTP analogs and has the highest affinity for agonists. nih.gov

The transition between these states is fundamental to the process of signal transduction across the cell membrane.

Downstream Intracellular Signaling Cascades Activated by Corticotropin Releasing Factor

Activation of CRF receptors initiates a variety of intracellular signaling cascades, allowing for diverse and cell-type-specific physiological responses. While the canonical pathway involves Gs protein and cyclic AMP, CRF receptors are notably "promiscuous," coupling to multiple G-protein families to engage a broader signaling network. nih.govscielo.br

The primary and best-characterized signaling pathway for both CRF1 and CRF2 receptors involves coupling to the stimulatory G-protein, Gs . nih.govscielo.br This interaction activates the enzyme adenylyl cyclase (AC) , which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) . scielo.brwikipedia.orgwikipedia.org The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) . nih.govwikipedia.org Activated PKA then phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB) , to regulate gene expression and cellular function. pnas.orgnih.gov

Beyond the canonical Gs-cAMP pathway, CRF receptors can also couple to other G-proteins, including Gq/11 and Gi/o . nih.govvub.be

Gq/11 Coupling: In certain cellular contexts, such as HEK293 cells, CRF receptor activation can stimulate the Phospholipase C (PLC) pathway. nih.govnih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC) . nih.govnih.govvub.be This pathway is crucial for CRF-mediated increases in intracellular calcium. nih.govnih.gov

Gi/o Coupling: Evidence also points to CRF receptor coupling to inhibitory G-proteins (Gi/o). nih.govvub.be This can lead to an inhibition of adenylyl cyclase, or the Gβγ subunits released from Gi/o can directly activate other effectors, such as PLC and certain kinases. frontiersin.orgvub.be

Furthermore, CRF receptors are potent activators of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK1/2) pathway. nih.govnih.govwikipedia.org ERK activation can be triggered through multiple upstream mechanisms, including:

PKA-dependent mechanisms in some cells. pnas.orgnih.gov

PKC-dependent mechanisms. nih.gov

Gβγ subunit-mediated activation of non-receptor tyrosine kinases like Src , leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent recruitment of the Ras-Raf-MEK-ERK module. frontiersin.orgnih.gov

The activation of these diverse signaling pathways allows CRF to exert a wide range of effects, from acute changes in neuronal excitability to long-term regulation of gene transcription and synaptic plasticity. nih.govarizona.edu

Table 3: Major Intracellular Signaling Pathways Activated by CRF Receptors

| Pathway | Primary G-Protein | Key Mediators | Major Downstream Effects |

| Adenylyl Cyclase / PKA | Gs | Adenylyl Cyclase, cAMP, PKA, CREB | Gene transcription, Regulation of enzyme activity |

| Phospholipase C / Calcium | Gq/11 | PLC, IP3, DAG, Ca2+, PKC | Mobilization of intracellular calcium, Activation of calcium-sensitive proteins |

| MAPK / ERK | Gs, Gi/o, Gq/11 | Src, EGFR, Ras, Raf, MEK, ERK1/2 | Regulation of cell proliferation, differentiation, and synaptic plasticity |

Gs-Coupled Adenylyl Cyclase/Protein Kinase A (PKA) Pathway Activation

The most classically defined signaling pathway for CRF receptors involves their coupling to the heterotrimeric G-protein, Gαs. nih.govresearchgate.net Upon binding of bovine CRF to its receptor, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. youtube.comyoutube.com This activation causes the Gαs subunit to dissociate from the Gβγ dimer and the receptor. youtube.comyoutube.com The activated Gαs subunit then binds to and stimulates the membrane-bound enzyme adenylyl cyclase (also known as adenylate cyclase). youtube.comyoutube.com

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. youtube.comyoutube.com The subsequent rise in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). youtube.comyoutube.com In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of four cAMP molecules to the regulatory subunits induces a conformational change that liberates the active catalytic subunits. youtube.com These active PKA catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, including enzymes, ion channels, and transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function. youtube.comnih.gov

Studies in various cell types have demonstrated this canonical pathway. For instance, in human retinoblastoma Y79 cells, which endogenously express CRF1 receptors, stimulation with CRF leads to a significant (approximately 30-fold) increase in intracellular cAMP accumulation, indicating robust coupling to the Gs/adenylyl cyclase system. researchgate.netnih.gov Similarly, the release of pro-opiomelanocortin (POMC) from pituitary corticotrophs by CRF is mediated through the stimulation of the cAMP/PKA pathway. nih.gov

| Cell Line | Receptor | Effect of CRF Stimulation | Pathway Implicated |

| Y79 (Human Retinoblastoma) | CRF1R | ~30-fold increase in cAMP | Gs/Adenylyl Cyclase/PKA |

| Pituitary Corticotrophs | CRF1R | Pro-opiomelanocortin (POMC) release | Gs/Adenylyl Cyclase/PKA |

| A7r5 (Aortic Smooth Muscle) | CRF2βR | Increased intracellular cAMP | Gs/Adenylyl Cyclase |

This table summarizes the activation of the Gs-PKA pathway by CRF in different cell models.

Mitogen-Activated Protein (MAP) Kinase Pathways (ERK1/2) Engagement

CRF receptor activation can also engage the Mitogen-Activated Protein (MAP) kinase pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2 or p44/42 MAPK). nih.govnih.gov This pathway is a critical regulator of cell proliferation, differentiation, and survival. cellsignal.comcellsignal.com The activation of ERK1/2 by CRF is complex and can be initiated through multiple upstream mechanisms, often involving both G-protein dependent and independent signaling intermediates. nih.govnih.gov In COS-7 cells transfected with CRF1 receptors, CRF treatment (100 nM) induces a transient phosphorylation of ERK1/2, peaking at 5-10 minutes. nih.gov This activation demonstrates that CRF receptors can pivot from classical stress-response pathways to those typically associated with growth factors.

The Src family of non-receptor tyrosine kinases are key intermediaries in GPCR signaling to the MAP kinase cascade. embopress.orgnih.gov Research indicates that for CRF1 receptors, the activation of ERK1/2 is dependent on Src kinase activity. nih.gov Inhibition of Src using specific pharmacological agents like PP2 can block CRF-mediated signaling events. nih.gov This suggests a model where the activated CRF receptor recruits and activates Src, which then phosphorylates downstream adaptors or enzymes, ultimately leading to the activation of the Ras-Raf-MEK-ERK cascade. nih.gov

A significant mechanism for GPCR-mediated ERK1/2 activation is the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Upon CRF1R stimulation, a signaling cascade is initiated that leads to the phosphorylation and activation of EGFR, a process that can occur through both ligand-dependent and -independent mechanisms. nih.govnih.gov This EGFR transactivation serves as a platform for the recruitment of adaptor proteins like Grb2 and Sos, which in turn activate the Ras/MAPK pathway. nih.gov Studies have confirmed that CRF1R signaling rapidly transactivates the EGFR, contributing to the subsequent phosphorylation of ERK1/2. nih.gov

The Phosphoinositide 3-Kinase (PI3K) pathway is another critical signaling axis engaged by CRF receptors. nih.gov PI3K can be activated downstream of both G-protein subunits and receptor tyrosine kinases like the transactivated EGFR. nih.govresearchgate.net Once active, PI3K phosphorylates phosphoinositides in the plasma membrane, creating docking sites for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). researchgate.net While PI3K/Akt activation by CRF1R appears to be mediated primarily by the Src/PI3K pathway with less contribution from EGFR transactivation, it represents another important branch of the signaling network. nih.gov The PI3K pathway is involved in regulating cell survival, growth, and metabolism. researchgate.net

Following the activation of a heterotrimeric G-protein and the dissociation of the Gα subunit, the remaining Gβγ dimer is not merely a passive bystander. It is an active signaling entity in its own right, capable of interacting with and modulating a variety of effector molecules, including isoforms of PLC, adenylyl cyclase, ion channels, and kinases like Src and PI3K. nih.gov Research has uncovered a novel neuronal signaling pathway where CRF leads to a rapid, Gβγ-dependent increase in CREB phosphorylation. nih.gov This effect is mediated through the MAP kinase kinase, MEK. nih.gov These findings demonstrate that Gβγ subunits released upon CRF receptor activation play a direct role in transmitting the signal to downstream kinase cascades, adding another layer of complexity to the cellular response to CRF. nih.govnih.gov

| Pathway Component | Role in CRF Signaling | Key Findings |

| Src Tyrosine Kinase | Intermediate kinase | Required for CRF-induced ERK1/2 activation. nih.gov |

| EGFR Transactivation | Signal amplification/diversion | CRF1R stimulation leads to rapid EGFR phosphorylation, contributing to ERK1/2 activation. nih.gov |

| PI3K | Parallel signaling pathway | Activated by CRF1R via Src, leading to downstream Akt activation. nih.gov |

| Gβγ Subunits | Direct signaling entity | Mediate a rapid, MEK-dependent increase in CREB phosphorylation in neurons. nih.gov |

This table details the involvement of various signaling components in the CRF-mediated MAP Kinase pathway.

Akt Kinase Cascade Modulation and its Regulationnih.gov

Corticotropin Releasing Factor (CRF) signaling is not limited to the classical Gs/PKA pathway; it also encompasses the modulation of other critical intracellular cascades, including the Akt kinase pathway, which is central to processes like cell survival and proliferation. nih.gov Activation of the CRF1 receptor (CRF1R) has been shown to induce the phosphorylation of Akt, a serine/threonine-specific protein kinase. nih.govresearchgate.net This activation is a multifaceted process involving several upstream regulators.

Research in COS-7 cells expressing CRF1R demonstrated that CRF-induced Akt phosphorylation occurs rapidly. nih.gov The signaling cascade leading to Akt activation is initiated by G-protein βγ subunits (Gβγ), as evidenced by the fact that pretreatment with Pertussis Toxin (PTX), which uncouples Gi proteins, or the overexpression of a Gβγ scavenger (ct-βARK) significantly reduces Akt phosphorylation. nih.gov This indicates the involvement of a Gi-protein-linked cascade in the process. nih.govresearchgate.net

Furthermore, the activation of the Akt pathway by CRF is dependent on Src, a non-receptor tyrosine kinase, and phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.net Studies using specific inhibitors have shown that the Src kinase inhibitor PP2 and PI3K inhibitors can block the CRF-stimulated phosphorylation of Akt. nih.govresearchgate.net While the transactivation of the Epidermal Growth Factor Receptor (EGFR) is a crucial step for CRF-mediated ERK1/2 signaling, its contribution to Akt activation appears to be minor. researchgate.netresearchgate.net The primary pathway for CRF1R-mediated Akt activation proceeds through the Gβγ-dependent activation of a Src/PI3K pathway. researchgate.net In contrast to some signaling pathways, this activation by CRF1R appears to be independent of Protein Kinase A (PKA) and Protein Kinase C (PKC). nih.gov

In bovine oocytes, Akt phosphorylation and activity have been observed to be crucial for meiotic maturation, specifically the transition from metaphase I to metaphase II, highlighting the kinase's role in cell cycle regulation within bovine cells. oup.com While this study did not directly investigate CRF, it establishes the presence and importance of the Akt signaling pathway in bovine cellular processes. oup.com

Table 1: Key Mediators in CRF-Induced Akt Phosphorylation

| Component | Role in Akt Activation | Evidence from Research | Source |

|---|---|---|---|

| CRF1 Receptor | Initiates the signaling cascade upon CRF binding. | Activation with CRF (100 nM) leads to rapid Akt phosphorylation. | nih.gov |

| Gi/βγ Subunits | Upstream activators of the cascade. | Effect is decreased by Pertussis Toxin (PTX) pretreatment and Gβγ sequestration. | nih.govresearchgate.net |

| Src Kinase | Essential intermediate signaling molecule. | Inhibition with PP2 blocks CRF-induced Akt phosphorylation. | researchgate.netresearchgate.net |

| PI3-Kinase (PI3K) | Critical upstream regulator of Akt. | PI3K inhibitors effectively block CRF-stimulated Akt phosphorylation. | nih.govresearchgate.net |

| EGFR Transactivation | Minor role. | Signaling is only slightly dependent on EGFR transactivation. | researchgate.netresearchgate.net |

Regulation of Transcription Factors (e.g., cAMP Response Element-Binding Protein - CREB)researchgate.net

A primary downstream target of Corticotropin Releasing Factor (CRF) signaling is the transcription factor cAMP Response Element-Binding Protein (CREB). nih.govnih.gov CREB is a pivotal regulator of gene expression involved in neuronal plasticity, survival, and differentiation. The regulation of CREB by CRF is a complex process that integrates signals from multiple pathways, leading to its activation primarily through phosphorylation at the Serine 133 residue. nih.gov

Upon binding of CRF to its G-protein coupled receptors, particularly CRF1R, a canonical signaling pathway is initiated through the Gαs subunit. nih.gov This activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) levels. nih.gov Elevated cAMP subsequently activates Protein Kinase A (PKA), which can then translocate to the nucleus and directly phosphorylate CREB at Serine 133. nih.gov This phosphorylation event is a critical step for CREB to recruit its co-activator, CREB-binding protein (CBP), and initiate the transcription of target genes.

However, CRF-induced CREB phosphorylation is not solely dependent on the cAMP/PKA pathway. Evidence suggests a significant role for the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Research in striatal neurons indicates that CRF, acting through CRF1R, can induce CREB phosphorylation via a Gβγ-dependent activation of MEK (MAPK/ERK kinase) and the subsequent activation of MAPK (also known as ERK). nih.gov This highlights a non-canonical pathway where Gβγ subunits, rather than Gαs, play a key role in downstream signaling to CREB. nih.gov The convergence of multiple signaling cascades, including those involving PKA, MAPK, and calcium-dependent kinases, allows for precise and context-dependent regulation of CREB-mediated gene expression following CRF receptor activation. nih.gov

Table 2: Proposed Signaling Pathways for CRF-Induced CREB Phosphorylation

| Pathway | Key Signaling Molecules | Mechanism | Source |

|---|---|---|---|

| Canonical cAMP Pathway | Gαs → Adenylyl Cyclase → cAMP → PKA | PKA translocates to the nucleus and directly phosphorylates CREB at Ser133. | nih.gov |

| Non-Canonical MAPK Pathway | Gβγ → MEK → MAPK/ERK | Activated MAPK/ERK phosphorylates CREB, demonstrating a PKA-independent mechanism. | nih.gov |

| Calcium-Dependent Pathway | Ca2+ → Ca2+/Calmodulin-dependent Kinases (CaMKs) | CRF can influence intracellular Ca2+ levels, activating CaMKs which in turn can phosphorylate CREB. | nih.gov |

Physiological Roles and Functional Contributions of Bovine Corticotropin Releasing Factor in Vertebrate Animal Models

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The primary and most well-documented role of CRF is the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the core neuroendocrine system for managing stress. mdpi.comnih.gov In response to physical or psychological stressors, CRF is synthesized and released by parvocellular neurons located in the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.govnih.gov This release initiates a hormonal cascade that constitutes the body's principal stress response pathway. mdpi.comalbany.edu The end-products of this axis, glucocorticoids, are vital for homeostasis and adaptation to stress. mdpi.comnih.gov The entire axis is controlled by a negative feedback loop, where elevated glucocorticoid levels inhibit the secretion of both CRF from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary, thereby ensuring a regulated response. mdpi.comnih.gov

Upon its release from the hypothalamus into the hypophyseal portal system, CRF travels to the anterior pituitary gland. nih.govnih.govyoutube.com There, it binds to its primary receptor, the CRF type 1 receptor (CRHR1), which is a G-protein coupled receptor located on the surface of pituitary cells known as corticotrophs. nih.govnih.govmdpi.com This binding event activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govyoutube.com The rise in cAMP activates Protein Kinase A (PKA), which in turn triggers downstream signaling cascades. nih.govmdpi.com These intracellular events, involving the opening of calcium channels and subsequent influx of calcium ions, culminate in the synthesis and secretion of ACTH into the systemic circulation. nih.govyoutube.com Studies using bovine adrenal medulla extracts have confirmed the ability of CRF-like substances to stimulate ACTH release from rat anterior pituitary cells in vitro. nih.gov

Once released from the pituitary, ACTH circulates through the bloodstream to the adrenal glands, which are located atop the kidneys. nih.govyoutube.com ACTH specifically targets the adrenal cortex, binding to melanocortin type 2 receptors (MC2R) on the cells of the zona fasciculata. nih.govnih.gov This interaction stimulates the synthesis and subsequent release of glucocorticoid hormones. nih.govnih.gov The principal glucocorticoid varies by species; it is primarily cortisol in humans and cattle, and corticosterone (B1669441) in rodents. nih.govnih.govalbany.edu These hormones are critical for mobilizing energy reserves and modulating metabolic, cardiovascular, and immune responses to adapt to stress-induced demands. nih.govfrontiersin.org Research in conscious, functionally hypophysectomized calves has demonstrated that bovine CRF can exert a direct steroidogenic effect on the adrenal gland, leading to the release of these glucocorticoids. researchgate.net

CRF does not act in isolation to control the HPA axis. Arginine vasopressin (AVP), another neurohormone synthesized in the paraventricular nucleus, is a crucial modulator of CRF's effects. nih.govbohrium.com AVP is often co-released with CRF from nerve terminals in the median eminence, particularly during stress. nih.govnih.gov While both CRF and AVP can independently stimulate ACTH secretion, their combined action is synergistic, resulting in an ACTH release that is significantly greater than the sum of their individual effects. nih.govbohrium.comnih.govfrontiersin.org This potentiation is a key mechanism for amplifying the HPA axis response to significant homeostatic challenges. frontiersin.org Studies in various animal models, including rats, have confirmed this synergistic relationship, demonstrating that AVP potentiates CRF-induced ACTH secretion both in vitro and in vivo. bohrium.comnih.gov This interaction underscores the complex and fine-tuned regulation of the stress response, allowing for a graded output from the pituitary-adrenal system tailored to the nature and intensity of the stressor. nih.govmdpi.com

Neurobiological Roles in Stress Response and Adaptive Behavioral Regulation in Animal Models

Beyond its neuroendocrine function in the HPA axis, CRF acts as a pivotal neuromodulator within the central nervous system (CNS), orchestrating a wide array of behavioral adaptations to stress. nih.govnih.govescholarship.org When administered directly into the brain, CRF can elicit behaviors associated with anxiety, fear, and general arousal, effects that are independent of the pituitary-adrenal system. nih.gov This suggests that endogenous CRF systems within the brain are fundamental in mediating behavioral responses to environmental challenges. nih.gov

CRF-expressing neurons and their receptors are widely distributed throughout the brain, forming a complex network that integrates stress responses. nih.gov The highest concentration of CRF neurons is found in the paraventricular nucleus (PVN) of the hypothalamus, the primary source of CRF for HPA axis activation. nih.govnih.gov However, significant populations of CRF neurons are also located in extrahypothalamic regions critical for emotional processing and arousal. nih.gov These include key limbic structures such as the central nucleus of the amygdala (CeA) and the bed nucleus of the stria terminalis (BNST), which are heavily implicated in fear and anxiety. nih.govjneurosci.org Other notable locations include the locus coeruleus, the principal site of noradrenergic neurons in the brain, the striatum, and various cortical areas. nih.gov CRF receptors, particularly CRHR1, are also broadly distributed, with high expression in the neocortex, amygdala, hippocampus, and cerebellum, largely mirroring the distribution of CRF-producing neurons and their projection fields. nih.gov This extensive neuroanatomical distribution allows CRF to function as a key integrator of the complex neuroendocrine, autonomic, and behavioral responses to stress. nih.gov

CRF exerts profound modulatory effects on various neurotransmitter systems, thereby influencing neural excitability and shaping behavioral output. researchgate.net A critical interaction occurs with the serotonergic system, which itself plays a major role in mood and anxiety. researchgate.net CRF-containing nerve fibers innervate the dorsal raphe nucleus, a major source of serotonin (B10506) in the brain. nih.gov The interaction is complex; CRF can either increase or decrease the firing rate of serotonergic neurons and subsequent serotonin release, depending on the specific brain region, CRF concentration, and the receptor subtype involved (CRHR1 or CRHR2). frontiersin.org For instance, extrahypothalamic CRF released from the amygdala can inhibit serotonin release in the raphe nuclei. researchgate.net This modulation of the serotonergic system is believed to be a key mechanism through which CRF contributes to anxiety-related behaviors and the "fight-or-flight" response. researchgate.netresearchgate.net The interplay between CRF and other neurotransmitters like GABA and glutamate (B1630785) further contributes to its role in regulating neuronal excitability and neuroplasticity in brain regions such as the hippocampus and prefrontal cortex. nih.govdovepress.com

Influence on Synaptic Plasticity in Stress-Related Circuitry

Bovine Corticotropin Releasing Factor (CRF) plays a critical role in mediating the effects of stress on synaptic plasticity within key emotional circuits of the brain, such as the amygdala. nih.gov The release of CRF during stressful events can trigger long-lasting alterations in neural connectivity and function. nih.gov Research in vertebrate animal models has demonstrated that repeated activation of CRF receptors in the basolateral amygdala (BLA) initiates a cascade involving NMDA receptor-mediated calcium influx and the subsequent activation of calcium-calmodulin-dependent protein kinase II (CaMKII). nih.govjneurosci.org This signaling pathway is fundamental to many forms of synaptic plasticity, including long-term potentiation (LTP), which is a cellular correlate of learning and memory.

During an acute stress response, the local release of CRF within the BLA is thought to transiently suppress inhibitory transmission mediated by GABA, while simultaneously enhancing excitatory transmission. nih.govjneurosci.org This shift in the balance of excitation and inhibition can facilitate the formation of memories associated with the stressful event. jneurosci.org However, chronic or exaggerated stress responses can lead to maladaptive plasticity. nih.gov For instance, sustained elevation of CRF can lead to a hyperexcitable state in the BLA network, characterized by a significant reduction in both spontaneous and evoked inhibitory postsynaptic potentials (IPSPs). jneurosci.org This heightened excitability within the BLA is believed to contribute to the development of chronic anxiety-like states. jneurosci.org

Studies have shown that direct infusion of a CRF agonist into the BLA of rats can induce anxiety-like behaviors that persist for over a month, highlighting the profound and lasting impact of CRF on synaptic function and behavior. nih.govjneurosci.org This CRF-induced plasticity is dependent on the activation of NMDA receptors and CaMKII, as the effects can be blocked by antagonists of these molecules. jneurosci.org The bed nucleus of the stria terminalis (BNST), another crucial region in the brain's stress circuitry, also exhibits significant CRF-mediated neuroplasticity. frontiersin.org Stress increases the excitability of CRF-expressing neurons in the BNST, in part by potentiating the amplitude of miniature excitatory postsynaptic currents (mEPSCs). frontiersin.org These stress-induced synaptic changes in both the amygdala and BNST are considered key mechanisms through which stress contributes to the pathophysiology of anxiety and other stress-related disorders. nih.govfrontiersin.org

Role in Social Behavior and Stress Susceptibility in Rodents and Other Animals

The Corticotropin Releasing Factor (CRF) system is a key modulator of social behaviors and an individual's susceptibility to stress across various vertebrate species, including rodents, fish, birds, and primates. nih.gov The influence of CRF on social interaction is multifaceted, encompassing both the promotion of prosocial behaviors under certain conditions and the induction of social withdrawal and anxiety-like behaviors, particularly in response to social stressors. nih.gov

In rodents, the social interaction test is a common paradigm for assessing anxiety-like behavior, and numerous studies have implicated the CRF system in the performance of this test. nih.gov The administration of CRF or its agonists can decrease sociability and the preference for social novelty. mdpi.com This effect is often mediated through CRF receptor type 1 (CRF1) in brain regions such as the basolateral amygdala (BLA) and the bed nucleus of the stria terminalis (BNST). mdpi.com Chronic social stressors, such as social defeat and isolation, lead to significant alterations in the CRF system, which are accompanied by a range of anxiety- and stress-related behaviors. nih.gov

Conversely, the CRF system also plays a role in affiliative and prosocial behaviors. nih.gov For example, research has implicated CRF and its related peptides, the urocortins, in parental care, maternal defense, sexual behavior, and the formation of pair bonds. nih.govmdpi.com In monogamous male prairie voles, exogenous administration of CRF has been shown to facilitate the formation of partner preferences, an effect dependent on both CRF1 and CRF2 receptors. nih.gov This suggests a complex, context-dependent role for CRF in shaping social bonds.

The response of the CRF system to early life social experiences is particularly critical in shaping adult stress susceptibility. The neonatal period in rodents is characterized by a "stress hyporesponsive period," during which the dam's care, including tactile stimulation and feeding, dynamically regulates the development of the stress response system. nih.gov Disruptions to this early social environment can have lasting consequences on the functionality of the CRF system and subsequent social behavior and stress reactivity. Individual differences in the reactivity to social stress can predict susceptibility or resilience to depressive-like phenotypes, with the CRF system playing a significant role in this variability. nih.gov

Interactions with Other Neuropeptide Systems (e.g., Pituitary Adenylate Cyclase-Activating Polypeptide - PACAP)

The physiological actions of Corticotropin Releasing Factor (CRF) are often modulated through intricate interactions with other neuropeptide systems. A prominent example of such an interaction is with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). nih.gov PACAP, a 38-amino acid polypeptide, and its receptors are found in various brain regions, including the hypothalamus, suggesting its role as a neurotransmitter or neuromodulator in the regulation of hypophysiotropic neurohormones. nih.gov

Research in rats has demonstrated that PACAP is involved in the positive regulation of CRF gene expression. nih.gov Intracerebroventricular injection of PACAP leads to an increase in CRF mRNA levels in the hypothalamic paraventricular nucleus (PVN). nih.gov This effect appears to be mediated by specific central PACAP receptors, as it can be blocked by a PACAP antagonist. nih.gov The administration of the PACAP antagonist alone resulted in a decrease in CRF mRNA, further supporting the role of endogenous PACAP in maintaining CRF expression. nih.gov

This interaction is a key component of the hypothalamic-pituitary-adrenal (HPA) axis response to stress. nih.gov PACAP is necessary for the sustained function of the HPA axis during stress responses. nih.gov For instance, during prolonged stress, PACAP contributes to the stimulus-secretion-transcription coupling in CRF neurons, leading to sustained hormone secretion. nih.gov The effect of intravenously injected PACAP on CRF gene expression also suggests that circulating PACAP can modulate the HPA axis. nih.gov Therefore, PACAP may regulate the HPA axis through a dual mechanism: by stimulating CRF gene expression at the central level and by potentially having a direct effect on pituitary corticotrophs. nih.gov The neuropeptide PACAP has been shown to be a critical upstream regulator of CRF expression in the bed nucleus of the stria terminalis (BNST), where stress increases the expression of both PACAP and its receptor, PAC1. frontiersin.org

Interactive Table: Key Research Findings on CRF and PACAP Interaction

| Finding | Animal Model | Method | Key Result | Reference |

|---|---|---|---|---|

| PACAP stimulates CRF gene expression | Rat | Intracerebroventricular injection of PACAP | Increased CRF mRNA in the hypothalamic paraventricular nucleus | nih.gov |

| PACAP antagonist blocks CRF expression | Rat | Co-injection of PACAP and PACAP antagonist | Prevention of PACAP-induced increase in CRF mRNA | nih.gov |

| Endogenous PACAP maintains CRF levels | Rat | Injection of PACAP antagonist alone | Decrease in basal CRF mRNA levels | nih.gov |

| PACAP is necessary for sustained HPA axis function during stress | Mouse | Comparison of wild-type and PACAP-deficient mice | Abolished CRF mRNA induction and diminished corticosterone secretion in PACAP-deficient mice during restraint stress | nih.gov |

| Stress increases PACAP and PAC1 expression in the BNST | Rodent | Chronic stress models | Increased expression of PACAP and its receptor, PAC1, upstream of CRF | frontiersin.org |

Extrahypothalamic and Peripheral Actions of CRF in Animal Physiology

Beyond its well-established role as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis, Corticotropin Releasing Factor (CRF) exerts a wide range of physiological effects through its actions in extrahypothalamic brain regions and the periphery. nih.govcore.ac.uk The presence of immunoreactive and bioactive CRF, as well as its receptors, in various peripheral tissues suggests that it can function as a locally released neurotransmitter or paracrine hormone. nih.gov

In the peripheral sympathetic nervous system, specific CRF receptors have been identified in the adrenal medulla and sympathetic ganglia of monkeys. nih.gov In the adrenal medulla, these receptors are coupled to adenylate cyclase and their activation can stimulate the secretion of catecholamines and Met-enkephalin. nih.gov Systemic administration of CRF in rats, dogs, monkeys, and humans has been shown to cause hypotension and tachycardia, resulting from a decrease in peripheral vascular resistance. nih.gov

CRF is also involved in a multitude of other physiological functions, including the regulation of body temperature, growth, suppression of food intake, metabolism, and diuresis. core.ac.uk Furthermore, CRF has been shown to have anti-inflammatory effects in certain contexts. For example, it can inhibit neurogenic plasma extravasation in the rat paw, reduce thermal injury-induced edema, and decrease skin acid-induced injury. nih.gov These diverse peripheral actions underscore the broad physiological significance of the CRF system outside of its central role in the stress response.

Gastrointestinal System Regulation in Animal Models

The Corticotropin Releasing Factor (CRF) system is a significant modulator of gastrointestinal (GI) function, and its dysregulation is implicated in the pathophysiology of stress-related GI disorders such as Irritable Bowel Syndrome (IBS). mdpi.comnih.gov CRF and its receptors are distributed throughout the GI tract, including in enteric neurons, immune cells, and secretory cells. nih.govresearchgate.net Stress, acting through the local GI-CRF system, can lead to a variety of IBS-like phenotypes in animal models, including altered intestinal motility, visceral hypersensitivity, increased intestinal permeability, and inflammation. mdpi.comnih.gov

Pharmacological studies in animals have shown that central administration of CRF can induce symptoms characteristic of IBS, such as visceral hypersensitivity, watery stool, and increased intestinal permeability. mdpi.com CRF also promotes inflammation by stimulating the release of proinflammatory cytokines like TNF-α, IL-1, and IL-6 from immune cells within the gut. nih.gov The activation of CRF signaling has been linked to the toll-like receptor 4 (TLR4) system, which is a key regulator of intestinal inflammation. mdpi.com

Effects on Intestinal Motility and Visceral Sensitivity

In animal models, Corticotropin Releasing Factor (CRF) has been shown to significantly impact intestinal motility and visceral sensitivity. nih.gov Administration of CRF stimulates colonic motility, particularly in the descending colon. nih.gov This effect is observed in both healthy control animals and in animal models of Irritable Bowel Syndrome (IBS), although the response is often exaggerated in the latter. nih.gov In addition to its effects on the colon, CRF can also influence upper gastrointestinal motility, for instance, by evoking duodenal phase III motor activity. nih.gov

CRF is also a key mediator of visceral hypersensitivity, a hallmark of IBS. mdpi.com Both central and peripheral administration of CRF can induce an exaggerated pain response to colorectal distension in rodents. This increased sensitivity is thought to be a major contributor to the abdominal pain experienced by individuals with stress-related functional bowel disorders. The brain-gut axis in animals with an IBS-like phenotype appears to have a heightened response to CRF, leading to more pronounced changes in both motility and visceral perception. nih.gov

Modulation of Intestinal Barrier Function

Corticotropin Releasing Factor (CRF) plays a crucial role in modulating the function of the intestinal barrier. nih.govnih.gov Stress, largely through the actions of CRF, can disrupt the integrity of this barrier, leading to increased intestinal permeability. nih.govjnmjournal.org This "leaky gut" phenomenon allows for the translocation of luminal antigens and microbes into the circulation, which can trigger an inflammatory response. nih.govnih.gov

In various animal models, CRF has been shown to increase intestinal paracellular permeability. nih.gov This effect can be mediated through the activation of mast cells. nih.gov Upon stimulation by CRF, mast cells can release a variety of mediators, including proteases and TNF-α, which can lead to the disassembly of tight junctions between epithelial cells. nih.gov For example, in a porcine ex vivo intestinal model, CRF-induced increases in permeability were dependent on the release of TNF-α and proteases from mast cells. nih.gov Furthermore, studies have shown that neonatal maternal separation stress in rats, a model known to involve CRF, leads to increased colonic permeability, which can be reversed by a CRF antagonist. nih.gov The regulation of intestinal permeability is a critical function for maintaining gut homeostasis and preventing inflammatory conditions, and CRF appears to be a key player in this process, particularly under conditions of stress. nih.govnih.gov

Interactive Table: Effects of CRF on Intestinal Barrier Function in Animal Models

| Animal Model | Experimental Condition | Effect of CRF/Stress | Mediators | Reference |

|---|---|---|---|---|

| Rat | Neonatal maternal separation stress | Increased colonic permeability | CRF | nih.gov |

| Porcine | Ex vivo intestinal model | Increased intestinal paracellular permeability | Mast cell-dependent release of TNF-α and proteases | nih.gov |

| Rat | Water avoidance stress | Increased colonic permeability | CRF receptor 1, mast cells, nerve growth factor | jnmjournal.org |

| Mouse | Psychological stress | Increased intestinal permeability | CRF | nih.gov |

Immunomodulatory Effects in Animal Models

Corticotropin-releasing factor (CRF) and its related peptides are recognized as significant regulators of the immune response, demonstrating both pro- and anti-inflammatory capabilities through their interaction with specific G-protein coupled receptors, CRF receptor type 1 (CRF₁R) and CRF receptor type 2 (CRF₂R). nih.govplos.org The expression of the CRF system, including its ligands and receptors, is not confined to the central nervous system but is also present in peripheral visceral organs and immune cells, indicating its direct influence on inflammatory processes. plos.orgnih.gov

Bovine Corticotropin-Releasing Factor (CRF) has been shown to exert direct proinflammatory effects on immune cells. nih.gov In in vitro studies using both the RAW264.7 monocyte/macrophage cell line and thioglycolate-elicited peritoneal macrophages from mice, CRF enhanced the production of key proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), following stimulation with lipopolysaccharide (LPS). nih.gov This suggests that CRF plays a crucial role in augmenting the inflammatory response of macrophages. nih.gov

Further in vivo experiments using a mouse model of LPS-induced endotoxin (B1171834) shock have substantiated these findings. nih.gov Administration of a CRF₁R antagonist, antalarmin, prior to LPS exposure led to prolonged survival, particularly in the early stages of the shock. nih.gov This protective effect was associated with the suppression of the LPS-induced increase in the macrophage-derived cytokines TNF-α, IL-1β, and IL-6, confirming the involvement of CRF signaling in cytokine expression during systemic inflammation. nih.govnih.gov These results indicate that the neuroendocrine system, through CRF, directly impacts the immune system by modulating macrophage activation and the subsequent production of proinflammatory cytokines. nih.gov The activation of CRF₁ receptors appears to be a key mechanism in driving the anxiogenic and colonic propulsive responses to stress, independent of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Table 1: Effect of CRF on Proinflammatory Cytokine Production by Macrophages

| Cell Type | Stimulus | Effect of CRF | Measured Cytokines | Reference |

|---|---|---|---|---|

| RAW264.7 cells, Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Enhanced Production | TNF-α, IL-1β, IL-6 | nih.gov |

Research has demonstrated that Corticotropin-Releasing Factor (CRF) can alter the phenotype and function of dendritic cells (DCs) in the mesenteric lymph nodes (MLNs) of mice. nih.gov Both CRF receptor type 1 (CRF-R1) and CRF receptor type 2 (CRF-R2) are expressed on the surface of these MLN DCs. nih.gov Exposure to CRF resulted in an increased expression of Major Histocompatibility Complex class II (MHC-II) on the surface of these cells. nih.gov This upregulation of MHC-II was accompanied by an enhanced capacity of the DCs to stimulate the proliferation of T cells. nih.gov

The two CRF receptors appear to have opposing effects on DC function. nih.gov The use of a CRF-R1 antagonist led to a less activated state in MLNDCs, characterized by reduced surface expression of MHC-II and a diminished ability to stimulate T cells. nih.gov Conversely, treatment with a CRF-R2 antagonist produced the opposite results, suggesting a more activated phenotype. nih.gov These findings indicate that CRF, through its differential actions on CRF-R1 and CRF-R2, can modulate the function of intestinal DCs. nih.gov This modulation may influence the immune response to various antigens and play a role in visceral sensitivity and intestinal motility. nih.gov Studies on bovine afferent lymphatic dendritic cells (ALDCs) have also highlighted that factors such as surgical procedures can impact their activation state, as indicated by changes in the expression of co-stimulatory molecules like CD80 and CD86. nih.gov

Table 2: Effect of CRF on Mouse Mesenteric Lymph Node Dendritic Cells (MLNDCs)

| Treatment | Effect on MHC-II Expression | Effect on T-Cell Stimulation | Reference |

|---|---|---|---|

| CRF Exposure | Increased | Increased Capacity | nih.gov |

| CRF-R1 Antagonist | Reduced | Reduced Capacity | nih.gov |

| CRF-R2 Antagonist | Increased (Opposite of CRF-R1 antagonist) | Increased Capacity (Opposite of CRF-R1 antagonist) | nih.gov |

Reproductive System Involvement in Bovine Models

The successful in vitro production (IVP) of bovine embryos is a complex process, with the composition of culture media being a critical factor for success. researchgate.net While various hormones and growth factors are often added to mimic the in vivo environment, their effects can be concentration-dependent, with high concentrations sometimes proving detrimental to oocyte maturation and embryo survival. researchgate.netscielo.org.mx

While direct studies on the effect of bovine Corticotropin-Releasing Factor on oocyte maturation are limited, research on related stress hormones like cortisol provides some insight. In bovine models, the addition of cortisol to the in vitro maturation (IVM) medium has been shown to influence the developmental competence of oocytes. nih.gov Supplementation with a specific concentration of cortisol (0.1 μg/mL) during IVM increased the blastocyst rates of in vitro-fertilized bovine oocytes compared to untreated controls. nih.gov However, this treatment did not affect cleavage rates or the cell numbers of the resulting blastocysts. nih.gov

Interestingly, the blastocysts that developed from oocytes matured in the cortisol-supplemented medium showed higher relative expression levels of glucose transporter 1 (GLUT1), fatty acid synthase (FASN), and heat shock protein 70 (HSP70). nih.gov These genes are involved in glucose and lipid metabolism, as well as the cellular response to stress. nih.gov This suggests that cortisol may enhance oocyte competence by influencing the metabolic programming of the subsequent embryo. nih.gov It is important to note that the conditions of embryo culture have a significant role in determining blastocyst quality and cryotolerance. researchgate.net

Metabolic Regulation in Response to Stress

Corticotropin-Releasing Factor is a central component of a complex set of physiological actions that regulate an organism's metabolism to protect it from life-threatening situations. nih.gov This stress response, mediated by the CRF family of peptides, generally has a suppressive effect on appetite and digestion to redirect energy towards arousal and sympathetic nervous system requirements. nih.gov Glucocorticoids, the end-products of the HPA axis, play a crucial role by mobilizing energy for the body to cope with the stressor. umich.edu

In vertebrate models, including fish, CRF's inhibition of appetite is a phylogenetically ancient response. nih.gov The neuroendocrine stress response involves the rapid activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol and adrenocorticotropic hormone (ACTH), which are reliable indicators of stress perception and adaptive responses. mdpi.com The activation of the CRF signaling system is implicated in a wide range of stress-related behavioral and somatic disorders. nih.gov

Thyroid Axis Modulation in Avian Models

In certain avian species, Corticotropin-Releasing Hormone (CRH) plays a role in regulating the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov In chickens, CRH acts as a thyrotropin (TSH)-releasing factor, an effect mediated by the type 2 CRH receptor (CRHR2) located on the thyrotropes of the pituitary gland. nih.gov This suggests a direct communication pathway between the HPA and HPT axes in birds. frontiersin.org

Studies in an altricial bird species, the zebra finch, have shown that CRH can also stimulate the secretion of TSH-like activity from the pituitary gland in vitro. nih.gov In these birds, most of the hypophyseal CRHR2 mRNA was found to co-localize with thyrotropes. nih.gov The expression of pituitary CRHR2 mRNA decreases, while pituitary TSHB mRNA and brain CRH mRNA levels increase as the birds approach fledging. nih.gov This pattern is similar to what is observed in chickens at hatching and suggests that CRH-induced TSH release is a conserved mechanism in both precocial and altricial avian species. nih.gov This indicates that the increased thyroid hormone levels seen towards fledging in altricial birds are a result of heightened hypothalamic stimulation, in which the thyrotropic activity of CRH may initially be involved. nih.gov In some vertebrates, both thyrotropin-releasing hormone (TRH) and CRH are involved in the stimulation of TSH, though the specific roles can differ among species. acs.org

Table 3: Role of CRH in the Avian Thyroid Axis

| Avian Species | CRH Action | Mediating Receptor | Location of Receptor | Reference |

|---|---|---|---|---|

| Chicken (Precocial) | Acts as a TSH-releasing factor | CRHR2 | Pituitary thyrotropes | nih.gov |

| Zebra Finch (Altricial) | Stimulates TSH-like activity | CRHR2 | Pituitary thyrotropes | nih.gov |

Unable to Generate Article on the Specific Role of Bovine Corticotropin-Releasing Factor in Neurodegenerative Processes

Despite a comprehensive search of available scientific literature, specific research detailing the role of Corticotropin-Releasing Factor bovine in neurodegenerative processes, particularly concerning amyloid-beta production in vertebrate animal models, could not be located.

The performed searches aimed to identify studies that explicitly utilized the bovine form of Corticotropin-Releasing Factor (CRF) in the context of neurodegeneration. While a body of research exists on the relationship between CRF in general and the pathophysiology of Alzheimer's disease—including its influence on amyloid-beta—these studies typically refer to the peptide in a generic sense or specify the use of human or rat CRF.

Consequently, due to the strict requirement to focus solely on the chemical compound "Corticotropin Releasing Factor bovine," and the absence of specific data on this particular variant's impact on amyloid-beta production in animal models, it is not possible to generate a scientifically accurate article that adheres to the provided outline and constraints. Writing such an article would require extrapolation from data on other forms of CRF, which would be scientifically unfounded and violate the core instructions of the request.

Further research would be necessary to investigate the specific effects of bovine CRF on neurodegenerative pathways. At present, this information does not appear to be available in the public scientific domain.

Advanced Research Methodologies and Experimental Models in Bovine Corticotropin Releasing Factor Investigations

In Vitro Experimental Paradigms

In vitro techniques provide controlled environments to dissect the specific cellular and molecular actions of bovine CRF, free from the systemic complexities of a whole organism. These paradigms have been fundamental in characterizing its direct effects on target cells, receptor interactions, and intracellular signaling pathways.

Primary cell cultures, derived directly from animal tissues, offer physiologically relevant models to study the direct impact of bovine CRF on specific cell types.